(S)-2-Isopropylpyrrolidine hydrochloride physical properties
(S)-2-Isopropylpyrrolidine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (S)-2-Isopropylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure
(S)-2-Isopropylpyrrolidine hydrochloride is a chiral molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a derivative of pyrrolidine, a core structure in many pharmaceuticals, its utility as a chiral building block is well-established. However, to effectively utilize this compound in drug design, process development, and quality control, a comprehensive understanding of its physical properties is paramount. These properties govern its behavior from the reaction flask to its potential physiological interactions, influencing everything from solubility and bioavailability to purification and storage stability.
This guide moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a deeper, mechanistic understanding of why these properties are what they are and how they are reliably measured. The narrative is built on the pillars of scientific integrity: explaining the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references. The physicochemical characteristics of a molecule are not merely numbers on a data sheet; they are the fundamental language through which a compound interacts with its environment, and proficiency in this language is essential for successful drug development.[1][2][3]
Core Physicochemical Profile
A quantitative overview of (S)-2-Isopropylpyrrolidine hydrochloride's key physical properties provides a foundational reference for laboratory work. These values are critical for initial experimental design and for establishing benchmarks for purity and identity.
| Property | Value | Significance |
| CAS Number | 51207-71-7[4] | Unique identifier for chemical substance registration. |
| Molecular Formula | C₇H₁₆ClN[4] | Defines the elemental composition of the molecule. |
| Molecular Weight | 149.66 g/mol [4][5] | Essential for stoichiometric calculations in synthesis and analysis. |
| Appearance | White to off-white powder/crystals | Preliminary indicator of sample purity. |
| Melting Point | Data not consistently available; requires experimental determination. | Critical indicator of purity; impurities depress and broaden the range.[6] |
| Solubility | Soluble in water. | The hydrochloride salt form enhances aqueous solubility, a key factor for many biological and pharmaceutical applications.[7][8] |
| Optical Rotation | Requires experimental determination. | Confirms the presence of the specific (S)-enantiomer, a crucial parameter for chiral integrity.[][10] |
Melting Point: A Sentinel of Purity
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, it is the temperature at which the solid and liquid phases exist in equilibrium. This transition occurs over a narrow range, typically 0.5-1.0°C. The presence of even small amounts of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[11] Therefore, an accurate melting point determination serves as a primary, rapid assessment of a sample's purity.
Causality in Experimental Choice
The choice of heating rate is the most critical parameter for an accurate measurement. A rapid heating rate can cause the sample's temperature to overshoot the true melting point, leading to an artificially high and broad reading. A slow, controlled heating rate of approximately 1-2°C per minute near the expected melting point is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer. It is standard practice to perform an initial, rapid determination to find an approximate range, followed by a careful, slow determination for accuracy.[6]
Experimental Protocol: Melting Point Determination
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Sample Preparation: Place a small amount of finely powdered (S)-2-Isopropylpyrrolidine hydrochloride onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[12]
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into a compact column of 1-2 mm in height.[11][12]
-
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Heating: Begin heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[13]
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Validation: For an accurate result, repeat the measurement with a fresh sample in a new capillary tube. Consistent values should be obtained.[11]
Workflow Visualization
Caption: Workflow for accurate melting point determination.
Solubility: The Key to Application
Solubility dictates how a compound can be handled, purified, formulated, and ultimately, how it behaves in a biological system.[14][15] As the hydrochloride salt of a secondary amine, (S)-2-Isopropylpyrrolidine hydrochloride is expected to be polar. The protonated nitrogen atom allows for strong ion-dipole interactions with polar solvents. This salt form significantly enhances its solubility in water compared to its free-base form, a critical attribute for many pharmaceutical applications where aqueous delivery is desired.[7][8]
Causality in Experimental Choice
A systematic approach to solubility testing provides valuable information about the functional groups present in a molecule.[16][17] The "like dissolves like" principle is a useful starting point, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[18] Testing in acidic and basic solutions can reveal the presence of basic (amine) or acidic functional groups. For (S)-2-Isopropylpyrrolidine hydrochloride, its solubility in water and insolubility in a nonpolar solvent like ether or hexane would confirm its polar, salt-like nature. Its solubility in 5% NaOH would be low, as the base would neutralize the hydrochloride salt to form the less soluble free amine.
Experimental Protocol: Qualitative Solubility Testing
-
Setup: Label four small test tubes: "Water," "5% HCl," "5% NaOH," and "Diethyl Ether."
-
Sample Addition: Place approximately 25 mg of the compound into each test tube.[16]
-
Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in small portions.[16]
-
Mixing: After each addition, shake the tube vigorously for 30-60 seconds to facilitate dissolution.[16][19]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."
-
Interpretation:
-
Soluble in Water: Confirms the presence of a polar functional group.[16] For this compound, it indicates a salt.
-
Insoluble in 5% NaOH: Expected result, as the free amine is less soluble than the salt.
-
Soluble in 5% HCl: The compound is already a hydrochloride salt, so it will remain soluble.
-
Insoluble in Diethyl Ether: Confirms the compound's high polarity and lack of solubility in nonpolar solvents.
-
Workflow Visualization
Caption: Principle of a polarimeter for measuring optical rotation.
Supporting Spectral Data
While not classical physical properties, spectral data are indispensable for confirming the identity and structure of the compound.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon-hydrogen framework. The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, are used to confirm the presence of the pyrrolidine ring and the isopropyl substituent, ensuring the correct molecular structure. [8]* Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For (S)-2-Isopropylpyrrolidine hydrochloride, characteristic peaks would include a broad absorption in the ~2500-3000 cm⁻¹ region, corresponding to the N-H stretch of the secondary ammonium salt. [8]* Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. It would detect the cationic form of the molecule [M+H]⁺, providing a mass corresponding to the free base (C₇H₁₅N). [8][20]
Conclusion: The Practical Importance of Physicochemical Profiling
A thorough characterization of the physical properties of (S)-2-Isopropylpyrrolidine hydrochloride is not an academic exercise; it is a prerequisite for its intelligent application in research and development. [1][3]These properties provide the empirical foundation upon which rational decisions are made. Solubility data informs the choice of solvents for synthesis, purification, and formulation. [14]The melting point serves as a rapid and reliable quality control check for purity. [15]Most critically, optical rotation provides the unambiguous confirmation of its stereochemical identity, a non-negotiable requirement in the development of chiral drugs where enantiomers can have vastly different biological activities. [21]By mastering the measurement and interpretation of these properties, researchers can accelerate the development timeline, ensure the quality and consistency of their materials, and ultimately, build a more robust and reliable path toward their scientific objectives.
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